molecular formula C12H10ClNO2 B174321 Ethyl 4-chloroquinoline-6-carboxylate CAS No. 148018-34-2

Ethyl 4-chloroquinoline-6-carboxylate

Cat. No. B174321
CAS RN: 148018-34-2
M. Wt: 235.66 g/mol
InChI Key: CAYFWSPVKHFLJV-UHFFFAOYSA-N
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Description

Ethyl 4-chloroquinoline-6-carboxylate is a chemical compound with the linear formula C12H10ClNO2 . It has a molecular weight of 235.67 .


Synthesis Analysis

The synthesis of Ethyl 4-chloroquinoline-6-carboxylate involves several steps. Quinoline synthesis involves the reaction of 3-chloroquinoline with trichloroacetic acid and subsequent esterification with ethanol. Another method involves the use of quinoline-4-carboxylic acid derivatives produced by a simple one-pot synthesis of Pfitzinger reaction of isatin with Arylketones as intermediates .


Molecular Structure Analysis

The InChI code for Ethyl 4-chloroquinoline-6-carboxylate is 1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 4-chloroquinoline-6-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Repurposing and Biochemical Properties

Ethyl 4-chloroquinoline-6-carboxylate, a derivative of chloroquine, has been the subject of research due to its interesting biochemical properties. Although traditionally known for its antimalarial effects, chloroquine and its derivatives have inspired repurposing efforts in the management of various infectious and noninfectious diseases. The ongoing research is not just limited to the compound's original use but extends to the exploration of its chemical structure and biological evaluation for potential therapeutic applications in different fields, such as cancer therapy. The detailed evaluation of these compounds, including Ethyl 4-chloroquinoline-6-carboxylate, could provide insights into developing new treatments or enhancing existing ones, particularly by linking their mechanisms of action with specific disease pathways (Njaria, Okombo, Njuguna, & Chibale, 2015).

Antioxidant Activity

The antioxidant activity of compounds, including Ethyl 4-chloroquinoline-6-carboxylate, is a significant area of study due to its implications in various fields ranging from food engineering to medicine and pharmacy. Analytical methods like the ABTS assay have been used to determine the antioxidant capacity of such compounds. These methods are based on chemical reactions, and their applicability in analyzing complex samples has been recognized. The importance of understanding the reaction pathways, like the coupling reaction with ABTS, and the specificity and relevance of oxidation products are pivotal for accurate antioxidant analysis and its implications in different industries (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Antimalarial Research and Combination Treatments

The compound's roots in antimalarial research have led to systematic reviews and studies on its combination with other drugs like sulfadoxine-pyrimethamine for treating uncomplicated malaria. These combinations aim to offer rapid symptom relief and prolonged parasiticidal activity while also addressing drug resistance concerns. The effectiveness, safety, and potential side effects of such combination treatments have been a focus, emphasizing the need for more extensive trials and research to understand their full potential and limitations (McIntosh & Greenwood, 1998).

Safety and Hazards

Ethyl 4-chloroquinoline-6-carboxylate is associated with several hazard statements including H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information pictograms indicate that it is a warning (GHS07) .

properties

IUPAC Name

ethyl 4-chloroquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYFWSPVKHFLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625612
Record name Ethyl 4-chloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloroquinoline-6-carboxylate

CAS RN

148018-34-2
Record name Ethyl 4-chloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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